alpha-Spinasterol CAS 481-18-5 chemical structure
alpha-Spinasterol CAS 481-18-5 chemical structure
An In-depth Technical Guide to α-Spinasterol (CAS 481-18-5)
Abstract
α-Spinasterol (CAS 481-18-5) is a stigmastane-type phytosterol naturally occurring in a wide array of plant species. First isolated from spinach (Spinacia oleracea), this C29 sterol is distinguished by a unique chemical architecture that underpins a diverse and compelling pharmacological profile. As a bioavailable nutraceutical capable of crossing the blood-brain barrier, α-spinasterol has garnered significant attention for its therapeutic potential.[1][2][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, natural sources, and established protocols for its isolation and characterization. Furthermore, it delves into the molecular mechanisms driving its notable biological activities, including anti-inflammatory, antidiabetic, antinociceptive, and antitumor effects, positioning it as a high-value candidate for future research and development in the pharmaceutical and nutraceutical industries.
Structural and Physicochemical Characterization
A thorough understanding of a compound's identity and properties is the foundation of all subsequent research. This section details the precise chemical nature of α-spinasterol.
Chemical Identity and Nomenclature
α-Spinasterol is systematically identified through a variety of internationally recognized chemical descriptors.
| Identifier | Value |
| CAS Number | 481-18-5[4][5][6] |
| Molecular Formula | C₂₉H₄₈O[1][4][5][7] |
| Molecular Weight | 412.70 g/mol [1][4][5] |
| IUPAC Name | (3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1][7] |
| Semi-systematic Name | (3β,5α,22E)-Stigmasta-7,22-dien-3-ol[1][5][8] |
| Synonyms | α-Spinasterin, Bessisterol, Hitodesterol[4][5][8] |
Core Chemical Structure and Stereochemistry
The bioactivity of α-spinasterol is intrinsically linked to its three-dimensional structure. It is a C29 phytosterol built upon a rigid tetracyclic cyclopentaphenanthrene ring system, characteristic of all sterols.[1]
Key structural features include:
-
Sterol Nucleus: A cholestane backbone with a 5α configuration.[1]
-
Hydroxyl Group: A β-oriented hydroxyl group at the C-3 position, which is a common site for esterification to form steryl esters.[1]
-
Unsaturation: Two distinct double bonds: one within the B-ring of the sterol nucleus (Δ⁷) and a second in the aliphatic side chain (Δ²²).[1]
-
Side Chain: A C10 aliphatic side chain attached at C-17. Critically, it possesses an E-configuration at the Δ²² double bond and defined chiral centers, including an ethyl group at C-24, which distinguishes it from animal sterols like cholesterol.[1]
Caption: Chemical structure of α-Spinasterol with key functional groups highlighted.
Physicochemical Properties
The physical properties of α-spinasterol dictate its behavior in biological systems and inform the selection of appropriate solvents and techniques for its extraction and analysis.
| Property | Value | Source |
| Appearance | Crystalline solid | [4] |
| Melting Point | 168-169 °C | [4][5] |
| Optical Rotation | [α]D²⁵ = -3.6° (c=2.8 in Chloroform) | [5] |
| Solubility | Soluble in chloroform, petroleum ether; Sparingly soluble in ethanol (2 mg/mL); Practically insoluble in water. | [2] |
Spectroscopic Profile
Unambiguous identification of α-spinasterol relies on spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR): Key diagnostic signals in CDCl₃ are summarized below. These signals are crucial for distinguishing α-spinasterol from its isomers, such as stigmasterol (a Δ⁵-sterol).[9][10]
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 5.16 (dd), 5.02 (dd) | Olefinic protons of the Δ²² double bond in the side chain. |
| 5.15 (br s) | Olefinic proton of the Δ⁷ double bond in the ring system. | |
| 3.59 (m) | Carbinyl proton at C-3 (adjacent to the hydroxyl group). | |
| 1.03-0.55 | Multiple signals corresponding to the six methyl groups. | |
| ¹³C NMR | 139.71, 117.60 | Olefinic carbons of the Δ⁷ double bond (C-8, C-7). |
| 138.32, 129.57 | Olefinic carbons of the Δ²² double bond (C-22, C-23). | |
| 71.22 | Carbinyl carbon at C-3. |
Mass Spectrometry (MS): Electron Ionization (EI-MS) of α-spinasterol typically shows a molecular ion peak [M]⁺ at m/z 412, corresponding to its molecular weight. The fragmentation pattern provides further structural information about the sterol nucleus and side chain.
Natural Occurrence and Isolation
Botanical Sources
α-Spinasterol is widely distributed in the plant kingdom. While first identified in spinach, it is abundant in numerous other edible and medicinal plants.[1] The concentration can vary significantly based on the plant species, part, and growing conditions.
Key Sources Include:
-
Spinach (Spinacia oleracea): The primary and naming source, with concentrations around 83.4 µg/g of fresh weight.[1]
-
Amaranth (Amaranthus sp.): A significant source, particularly in the seeds.[2][3]
-
Cucurbitaceae Family: Found in cucumber fruits (Cucumis sativus) and seeds of pumpkin (Cucurbita pepo) and watermelon (Citrullus lanatus).[1][2][3]
-
Oils and Seeds: Argan seed oil (Argania spinosa) and cactus pear seed oil.[2][3]
-
Legumes: Alfalfa (Medicago sativa).[1]
Biosynthesis
The biosynthesis of α-spinasterol in plants follows the isoprenoid pathway. It begins with mevalonic acid and proceeds through the intermediate cycloartenol, which is the first cyclic precursor to most plant sterols.[11] A series of enzymatic reactions, including alkylation at the C-24 position to introduce the characteristic ethyl group, leads to the final α-spinasterol structure.[11][12]
Standard Isolation and Purification Protocol
The isolation of α-spinasterol from a plant matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques to achieve high purity. The causality behind this workflow is to first exhaustively extract all lipophilic compounds, then hydrolyze esters to liberate the free sterols, and finally, separate the target sterol from a complex mixture of other lipids.
Caption: Experimental workflow for the isolation and purification of α-spinasterol.
Step-by-Step Methodology:
-
Preparation of Plant Material: Air-dry the plant material (e.g., spinach leaves, amaranth seeds) at room temperature for several weeks and pulverize it into a fine powder to maximize the surface area for extraction.[10]
-
Solvent Extraction:
-
Perform exhaustive extraction of the powdered material using a non-polar solvent. This can be done via cold maceration with agitation or more efficiently using a Soxhlet apparatus.[10][13]
-
Rationale: Petroleum ether or n-hexane are excellent choices to selectively extract lipophilic compounds, including sterols, while minimizing the co-extraction of polar contaminants.
-
Combine the solvent washes and evaporate under reduced pressure to yield a crude lipophilic extract.
-
-
Saponification (Alkaline Hydrolysis):
-
Dissolve the crude extract in 2 M ethanolic potassium hydroxide (KOH).[14]
-
Heat the mixture in a water bath at 80°C for 1-2 hours under a nitrogen atmosphere.[14]
-
Rationale: This critical step, known as saponification, cleaves the ester bonds of triglycerides and steryl esters, converting fatty acids into water-soluble soaps and liberating the free sterols into the "unsaponifiable matter."
-
-
Isolation of Unsaponifiable Matter:
-
After cooling, partition the mixture between water and a non-polar solvent like hexane or diethyl ether.[14]
-
Vortex vigorously and separate the layers. The upper organic layer, containing the unsaponifiable matter (including α-spinasterol), is collected. Repeat the extraction several times.
-
Wash the combined organic layers with water to remove residual soap and alkali, then dry over anhydrous sodium sulfate and evaporate the solvent.
-
-
Chromatographic Purification:
-
The resulting residue is subjected to column chromatography over silica gel.[10][15]
-
Rationale: Silica gel is a polar stationary phase that separates compounds based on polarity. α-Spinasterol is moderately polar and can be effectively separated from non-polar hydrocarbons and more polar compounds.
-
Elute the column with a gradient of non-polar to moderately polar solvents (e.g., a gradient of ethyl acetate in hexane).[10]
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC), visualizing spots with an appropriate stain (e.g., anisaldehyde-sulfuric acid).[10]
-
-
Final Purification and Validation:
-
Combine the fractions containing pure α-spinasterol (identified by comparing the Rf value to a standard).
-
Recrystallize the combined product from a suitable solvent system (e.g., methanol or ethanol/petroleum ether) to obtain fine, colorless needles.[5][10]
-
Self-Validation: The identity and purity of the final product must be rigorously confirmed by melting point determination, HPLC, and spectroscopic methods (¹H NMR, ¹³C NMR, MS) as detailed in Section 1.4.
-
Pharmacological Profile and Mechanisms of Action
α-Spinasterol exhibits a broad spectrum of biological activities, making it a molecule of high interest for drug development and nutraceutical applications.[2][3]
Overview of Biological Activities
-
Anti-Diabetic: Enhances insulin secretion and sensitivity, increases glucose uptake in muscle cells, and protects against diabetic nephropathy.[1][2][3][16]
-
Anti-Inflammatory: Attenuates the production of pro-inflammatory mediators.[1][2][3]
-
Antinociceptive (Pain Relief): Demonstrates significant pain-relieving effects in models of postoperative and neuropathic pain.[8][17][18]
-
Hypolipidemic: Contributes to the reduction of LDL cholesterol levels.[1][2]
-
Antitumor: Induces apoptosis in various cancer cell lines, including breast and ovarian cancer.[19]
-
Neuroprotective: Crosses the blood-brain barrier and shows anticonvulsant and antidepressant-like activities.[1][2][17]
-
Antiulcer: Provides gastroprotective effects against chemically-induced ulcers.[2]
Detailed Mechanisms of Action
The diverse bioactivities of α-spinasterol stem from its ability to modulate multiple key cellular signaling pathways.
Anti-Inflammatory and Antinociceptive Mechanisms: A primary mechanism for its anti-inflammatory and pain-relief effects is the dual modulation of the cyclooxygenase (COX) enzymes and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[17][18]
-
COX Inhibition: α-Spinasterol inhibits both COX-1 and COX-2 enzymes, with IC₅₀ values of 16.17 μM and 7.76 μM, respectively.[17] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][17]
-
TRPV1 Antagonism: It acts as a potent antagonist of the TRPV1 receptor (IC₅₀ = 1.4 µM), a non-selective cation channel activated by noxious heat and capsaicin.[8] By blocking this receptor, α-spinasterol effectively reduces the sensation of inflammatory and neuropathic pain.[8][17]
Caption: Simplified mechanism of α-spinasterol's anti-inflammatory and antinociceptive action.
Anti-Diabetic Mechanisms: α-Spinasterol improves glucose homeostasis through a multi-pronged approach:
-
Enhanced Glucose Uptake: In skeletal muscle cells, it promotes the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and AMP-activated protein kinase (AMPK), leading to increased translocation of GLUT4 transporters to the cell membrane.[1]
-
Increased Insulin Secretion: It stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2][16]
-
Inhibition of Glucose Absorption: It inhibits α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose.[20]
Applications and Future Directions
The robust safety profile and multifaceted biological activities of α-spinasterol make it a compelling candidate for both immediate application and future drug discovery.
Nutraceutical Formulations
Given its presence in numerous edible plants and its proven hypolipidemic and antidiabetic properties, α-spinasterol is an ideal component for nutraceuticals and functional foods.[2][3] Formulations aimed at managing metabolic syndrome, chronic inflammation, and cardiovascular health could benefit from enrichment with α-spinasterol.[1][3]
Drug Development Prototype
As a dual COX inhibitor and TRPV1 antagonist, α-spinasterol represents an exciting prototype for the development of novel, safe, and effective analgesic drugs.[18][21] Its ability to target both postoperative and neuropathic pain without the adverse effects commonly associated with other COX inhibitors or TRPV1 antagonists is particularly noteworthy.[17][21] Further research into structure-activity relationships could lead to the synthesis of even more potent and selective derivatives.
Conclusion
α-Spinasterol is a phytosterol with a well-defined chemical structure and a wealth of scientifically validated biological activities. Its mechanisms of action, particularly in the realms of inflammation, pain, and metabolic disease, are understood at the molecular level, providing a solid foundation for its use. The established protocols for its isolation and characterization enable researchers to obtain high-purity material for further investigation. As a safe, bioavailable, and multi-target molecule, α-spinasterol stands out as a promising lead compound for the next generation of therapeutics and advanced nutraceuticals.
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Majeed, M., Ahmad, F., Mundkur, L., & Appian, S. (2022). Pharmacology of α-spinasterol, a phytosterol with nutraceutical values: A review. PubMed. Retrieved from [Link]
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α-Spinasterol. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
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The 400 MHz 1 H NMR and 100 MHz 13 C NMR Spectral Data of spinasterol (1a) in CDCl 3 from Cucurbita maxima. (n.d.). ResearchGate. Retrieved from [Link]
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Khan, M. E., et al. (2019). Isolation and characterization of spinasterol from crossopterxy febrifuga stem bark. Progress in Chemical and Biochemical Research, 2(2), 66-73. Retrieved from [Link]
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Sucrow, W., & Radüchel, B. (1970). Biosynthesis of α-spinasterol in pumpkin. Tetrahedron, 27(17), 4097-4100. Retrieved from [Link]
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Khan, M. E., et al. (2019). Isolation and characterization of spinasterol from crossopterxy febrifuga stem bark. Semantic Scholar. Retrieved from [Link]
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